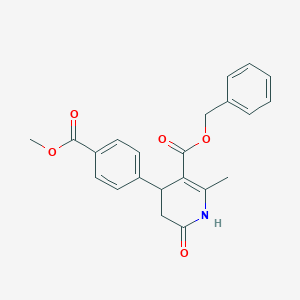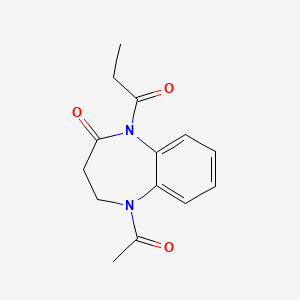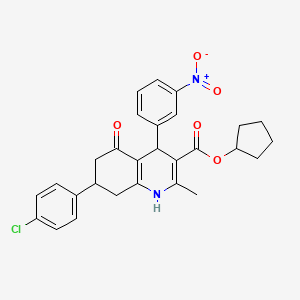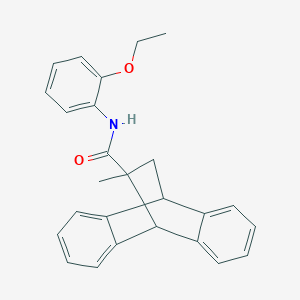![molecular formula C19H18FN3O3S B11093381 2-{(5E)-2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11093381.png)
2-{(5E)-2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(5E)-2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a thiazolidine ring, a pyrrole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5E)-2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate. This intermediate is then reacted with 2-fluoroaniline and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The thiazolidine ring and pyrrole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{(5E)-2,4-dioxo-5-[(1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-phenylacetamide
- 2-{(5E)-2,4-dioxo-5-[(1,2-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide
Uniqueness
The presence of the 1,2,5-trimethyl-1H-pyrrole moiety and the 2-fluorophenyl group distinguishes this compound from its analogs. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18FN3O3S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(5E)-2,4-dioxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H18FN3O3S/c1-11-8-13(12(2)22(11)3)9-16-18(25)23(19(26)27-16)10-17(24)21-15-7-5-4-6-14(15)20/h4-9H,10H2,1-3H3,(H,21,24)/b16-9+ |
InChI Key |
ZSYUKARPCXSUCJ-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093299.png)
![N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide](/img/structure/B11093312.png)
![3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093313.png)

![3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093321.png)

![8-bromo-1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11093324.png)
![Cyclopentyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11093327.png)

![4-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B11093334.png)
![10a-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-3,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B11093351.png)
![(4Z)-4-[4-(benzyloxy)-3-ethoxybenzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11093357.png)

![Benzene-1,4-diylbis[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11093369.png)
